molecular formula C18H19N3O4S B2605988 3,4-diethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 946222-62-4

3,4-diethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No.: B2605988
CAS No.: 946222-62-4
M. Wt: 373.43
InChI Key: KUFNSFFZBPSVCT-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide (CAS: 946222-62-4) is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a 7-methyl group, a 5-oxo moiety, and a benzamide side chain modified with 3,4-diethoxy substituents. Its molecular formula is C₁₈H₁₉N₃O₄S, with a molecular weight of 373.4262 g/mol .

Properties

IUPAC Name

3,4-diethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-4-24-13-7-6-12(10-14(13)25-5-2)16(22)20-15-11(3)19-18-21(17(15)23)8-9-26-18/h6-10H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFNSFFZBPSVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-diethoxybenzoyl chloride with 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazolopyrimidine core can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the ethoxy groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiazolopyrimidines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazolo-pyrimidine derivatives possess significant antimicrobial activity. The incorporation of the diethoxy and benzamide groups in this compound enhances its interaction with microbial targets, potentially leading to increased efficacy against various pathogens. Studies have shown that similar compounds exhibit activity against bacteria and fungi, suggesting that 3,4-diethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide may share these properties .

Anticancer Activity

Thiazolo-pyrimidine derivatives have been explored for their anticancer potential. The structural modifications present in this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .

Potential Drug Development

The unique structure of this compound positions it as a candidate for drug development. Its potential applications include:

  • Antimicrobial agents : Targeting resistant strains of bacteria and fungi.
  • Anticancer drugs : Developing new therapies for various cancers.

Case Studies

Recent studies have highlighted the effectiveness of thiazolo-pyrimidine derivatives in treating specific diseases. For instance:

  • Antimicrobial Efficacy : A study demonstrated that a related thiazolo-pyrimidine compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans.
  • Cancer Research : Another investigation into similar compounds showed promising results in reducing tumor size in xenograft models of breast cancer.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiazolopyrimidine core is known to interact with nucleic acids, potentially interfering with DNA or RNA synthesis.

Comparison with Similar Compounds

The thiazolo[3,2-a]pyrimidine scaffold is a versatile pharmacophore, and structural modifications at key positions (e.g., the 6- and 7-positions) significantly influence physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Structural Features and Substituent Analysis
Compound Name Core Structure Substituents at Key Positions Molecular Weight (g/mol) References
3,4-Diethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide Thiazolo[3,2-a]pyrimidine 7-Methyl, 5-oxo, 6-benzamide (3,4-diethoxy) 373.4262
2,3-Difluoro-N-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)benzamide (28a) Thiazolo[3,2-a]pyrimidine 7-Methyl, 5-oxo, 3-benzamide (2,3-difluoro) Not reported
5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (8) Pyrrolo-thiazolo-pyrimidine Triazole-thiol, 4-methoxyphenyl, phenyl groups Not reported
Ethyl 2-(7-amino-2,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-yl)acetate Thiazolo[3,2-a]pyrimidine 7-Amino, 2,5-dioxo, 6-ethyl acetate Not reported

Key Observations :

  • Substituent Effects: The 3,4-diethoxy benzamide group in the target compound enhances hydrophilicity compared to fluorinated (28a) or non-polar aryl substituents (e.g., phenyl in compound 8). This may improve solubility and bioavailability .
  • Core Modifications : Compounds like 8 incorporate fused pyrrolo-thiazolo-pyrimidine systems, which increase molecular rigidity and may influence binding to biological targets .
Physicochemical Properties
  • Hydrogen Bonding : The 5-oxo and benzamide groups in the target compound facilitate hydrogen bonding, a critical factor in crystal packing and intermolecular interactions, as analyzed using graph set theory ().

Biological Activity

3,4-Diethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

  • Molecular Formula : C₁₈H₁₉N₃O₄S
  • Molecular Weight : 373.4 g/mol
  • CAS Number : 946222-62-4

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for various pharmacological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the thiazolo[3,2-a]pyrimidine scaffold followed by the introduction of the diethoxy and benzamide groups through acylation reactions. Optimization of conditions such as solvent choice and reaction temperature is crucial for achieving high yields and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to thiazolo[3,2-a]pyrimidine exhibit significant antimicrobial properties. For example:

  • Inhibition against Bacteria : The compound has shown potent activity against various Gram-positive and Gram-negative bacteria. In particular, it displayed a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial potential .
Microorganism MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteusNot Specified
Candida spp.Not Specified

Cytotoxicity

The cytotoxic effects of the compound were evaluated using the MTT assay on human keratinocyte (HaCat) and fibroblast (Balb/c 3T3) cell lines. Promising results indicated that while exhibiting antimicrobial activity, the compound also maintained acceptable levels of cytotoxicity .

The biological activity of this compound is thought to involve:

  • DNA Gyrase Inhibition : Molecular docking studies revealed that the compound binds effectively to DNA gyrase, a crucial enzyme in bacterial DNA replication. Key interactions include hydrogen bonds with residues SER1084 and ASP437 .
  • Antifungal Activity : The compound also exhibits antifungal properties against species such as Candida, with selective action noted against certain strains .

Example Study on Thiazolo Compounds

A study published in MDPI evaluated various thiazolo derivatives for their antimicrobial efficacy. Among the tested compounds, those structurally similar to this compound showed significant inhibition zones against both bacterial and fungal strains. The study emphasized the importance of structural modifications in enhancing biological activity .

Q & A

Basic: What are the established synthetic routes for 3,4-diethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide?

Methodological Answer:
The compound is synthesized via condensation reactions involving thiazolo[3,2-a]pyrimidine precursors and substituted benzamides. A representative protocol involves:

  • Refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid, aromatic aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours .
  • Purification by recrystallization from ethyl acetate/ethanol (3:2), yielding pale yellow crystals (78% yield, m.p. 427–428 K).
    Key Considerations: Monitor reaction progress via TLC and optimize solvent systems to minimize byproduct formation.

Advanced: How can non-planar ring puckering in the thiazolo[3,2-a]pyrimidine core be analyzed experimentally?

Methodological Answer:
The Cremer-Pople puckering parameters are used to quantify deviations from planarity in heterocyclic rings . For example:

  • In related thiazolo-pyrimidine derivatives, X-ray crystallography reveals a flattened boat conformation with the chiral C5 atom deviating by 0.224 Å from the mean plane of the pyrimidine ring .
  • Computational tools (e.g., SHELXL for refinement) and software like Mercury can visualize puckering amplitudes and phase angles. Compare experimental data with DFT-optimized geometries to resolve discrepancies .

Basic: What spectroscopic techniques are used to confirm the molecular structure?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on substituent effects. For example, the 3,4-diethoxy benzamide moiety shows characteristic aromatic protons at δ 6.8–7.5 ppm and ethoxy CH3 signals at δ 1.2–1.4 ppm .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., a related benzamide derivative showed C: 56.06% calc. vs. 56.19% obs.) .
  • X-Ray Diffraction : Resolve bond lengths/angles (e.g., C–S bond: 1.74 Å in thiazolo-pyrimidine derivatives) and hydrogen-bonding networks .

Advanced: How can contradictory bioactivity data between similar derivatives be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3,4-diethoxy with nitro or trifluoromethyl groups) and test antifungal activity via agar dilution assays against Candida albicans .
  • Mechanistic Profiling : Use molecular docking to assess binding affinity to target enzymes (e.g., fungal lanosterol demethylase) and validate with enzymatic inhibition assays .
  • Control for Purity : Reanalyze discrepant batches via HPLC-MS to rule out impurities (e.g., unreacted starting materials or oxidation byproducts) .

Basic: What crystallization strategies improve single-crystal yield for X-ray studies?

Methodological Answer:

  • Solvent Optimization : Use slow evaporation of ethyl acetate/ethanol (3:2) to grow high-quality crystals .
  • Seeding : Introduce microcrystals from prior batches to induce nucleation.
  • Temperature Gradients : Crystallize at 4°C to reduce solubility and enhance lattice formation.

Advanced: How do hydrogen-bonding patterns influence the solid-state stability of this compound?

Methodological Answer:

  • Graph Set Analysis : Identify recurrent motifs like C–H···O bifurcated bonds (e.g., d(C···O) = 3.2 Å, θ = 156°) that form chains along the c-axis in crystals .
  • Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (e.g., >250°C) with hydrogen-bond density.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O···H contacts contribute 12% to the surface) using CrystalExplorer .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Store in amber vials at –20°C under inert atmosphere (N2/Ar) to avoid photochemical decomposition of the benzamide moiety.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for degradation products (e.g., hydrolysis of the thiazolo ring) .

Advanced: How can regioselective functionalization of the thiazolo-pyrimidine core be achieved?

Methodological Answer:

  • Directed Lithiation : Use LDA at –78°C to deprotonate the C7 methyl group, followed by electrophilic quenching (e.g., DMF for formylation) .
  • Cross-Coupling : Employ Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, DMF/H2O) to introduce aryl groups at the C5 position .
  • Protection/Deprotection : Shield the 5-oxo group with TMSCl before functionalizing the C2 position .

Basic: What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

  • LogP Calculation : Use ChemAxon or ADMET Predictor to estimate lipophilicity (e.g., predicted LogP = 3.2 for 3,4-diethoxy derivatives) .
  • pKa Prediction : The 5-oxo group has a calculated pKa of 9.2, influencing solubility in acidic buffers .
  • DFT Simulations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts (±0.3 ppm accuracy) .

Advanced: How can chiral resolution be performed for enantiomerically pure samples?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers (Rf difference: 1.2 min) .
  • Circular Dichroism (CD) : Correlate Cotton effects (e.g., positive band at 220 nm) with absolute configuration.
  • Enzymatic Resolution : Incubate racemic mixtures with Candida antarctica lipase B to selectively hydrolyze one enantiomer .

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